1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane
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Overview
Description
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane is an organic compound with the molecular formula C10H15Cl It is a derivative of norbornane, featuring a chlorine atom and a methylene group attached to the bicyclic structure
Preparation Methods
The synthesis of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane typically involves the chlorination of 2-methylene-3,3-dimethylbicyclo(2.2.1)heptane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons or other reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane involves its interaction with specific molecular targets. The chlorine atom and methylene group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its detailed molecular interactions .
Comparison with Similar Compounds
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane can be compared with other similar compounds such as:
Camphene: A bicyclic monoterpene with similar structural features but lacking the chlorine atom.
2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane: Similar in structure but without the chlorine substitution.
The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
CAS No. |
4017-64-5 |
---|---|
Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
1-chloro-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15Cl/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6H2,2-3H3 |
InChI Key |
DXHDPJYJYKQEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)Cl)C |
Origin of Product |
United States |
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